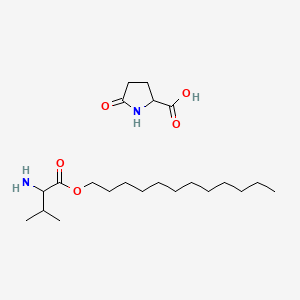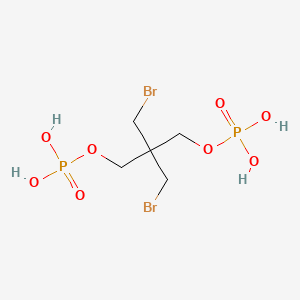
2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is a brominated flame retardant. It is primarily used in unsaturated polyester resins, molded products, and rigid polyurethane foam. This compound is known for its excellent flame-retardant properties, making it a valuable additive in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate typically involves the bromination of pentaerythritol. The process includes the following steps:
Bromination of Pentaerythritol: Pentaerythritol is reacted with hydrobromic acid in the presence of acetic acid.
Formation of the Phosphate Ester: The brominated intermediate is then reacted with phosphoric acid to form the final product, 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Esterification Reactions: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Esterification: Carboxylic acids and acid anhydrides are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding aldehydes or ketones.
Esterification Products: Esters of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate has several applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and foams
Wirkmechanismus
The flame-retardant properties of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire. The compound also forms a protective char layer on the material’s surface, further preventing the spread of flames .
Vergleich Mit ähnlichen Verbindungen
2,2-bis-(Bromomethyl)propane-1,3-diol: Another brominated flame retardant with similar applications but different chemical properties.
Tetrabromobisphenol A: A widely used flame retardant with a different chemical structure but similar flame-retardant properties.
Hexabromocyclododecane: Another brominated flame retardant used in various industrial applications
Uniqueness: 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is unique due to its high bromine content and the presence of phosphate groups, which enhance its flame-retardant properties. Its ability to form a protective char layer during combustion sets it apart from other flame retardants .
Eigenschaften
CAS-Nummer |
94030-76-9 |
|---|---|
Molekularformel |
C5H12Br2O8P2 |
Molekulargewicht |
421.90 g/mol |
IUPAC-Name |
[2,2-bis(bromomethyl)-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12Br2O8P2/c6-1-5(2-7,3-14-16(8,9)10)4-15-17(11,12)13/h1-4H2,(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
CSEOIVTVQILBPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COP(=O)(O)O)(CBr)CBr)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


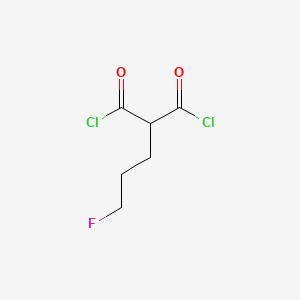
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)

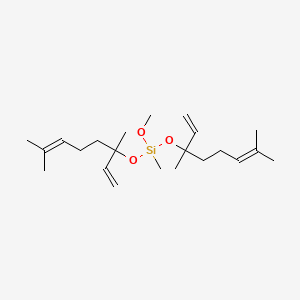
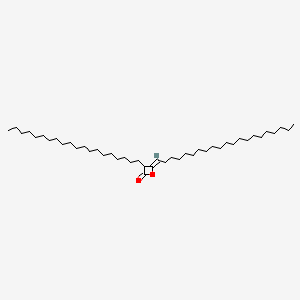

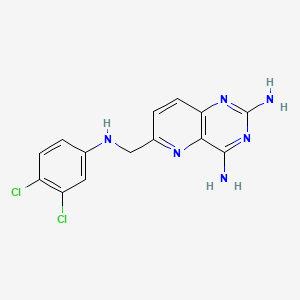
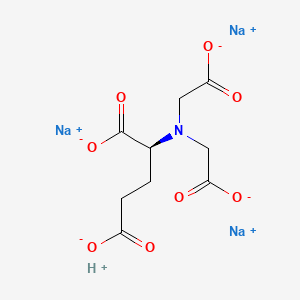


![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)


